molecular formula C15H25N3OS B2902085 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide CAS No. 893927-32-7

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide

货号 B2902085
CAS 编号: 893927-32-7
分子量: 295.45
InChI 键: GHOFTNCNNSYXPA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical enzyme involved in the signaling pathways of B cells and plays a vital role in immune cell development and function. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of various B cell malignancies and autoimmune diseases.

作用机制

BTK is a critical enzyme involved in the signaling pathways of B cells, which play a vital role in immune cell development and function. BTK is activated upon binding to the B cell receptor, leading to downstream signaling events that promote cell survival and proliferation. Inhibition of BTK by N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide leads to the suppression of B cell receptor signaling, resulting in the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to effectively inhibit BTK activity in preclinical studies, leading to the suppression of B cell receptor signaling and subsequent inhibition of cell proliferation and survival. This compound has also been shown to induce apoptosis (programmed cell death) in B cell malignancies, further highlighting its potential as a therapeutic agent. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.

实验室实验的优点和局限性

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide exhibits potent and selective inhibition of BTK, making it an attractive therapeutic candidate for the treatment of various B cell malignancies and autoimmune diseases. However, this compound has also been shown to have limitations, including poor solubility and potential toxicity issues. Further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.

未来方向

There are several future directions for the development of N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide as a therapeutic agent. One potential direction is the combination of this compound with other anti-cancer agents to enhance its therapeutic efficacy. Another potential direction is the evaluation of this compound in combination with immunotherapy agents, such as checkpoint inhibitors, to enhance the immune response against cancer cells. Further studies are also needed to evaluate the safety and efficacy of this compound in clinical trials and to identify potential biomarkers for patient selection.

合成方法

The synthesis of N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide involves a multi-step process that includes the preparation of key intermediates, coupling reactions, and purification steps. The starting material for the synthesis is 2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazole, which is reacted with 3,3-dimethylbutanoyl chloride in the presence of a base to form the amide intermediate. This intermediate is then coupled with a pyridine derivative using a palladium-catalyzed reaction to form the final product.

科学研究应用

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications in the treatment of various B cell malignancies and autoimmune diseases. Preclinical studies have demonstrated that this compound exhibits potent and selective inhibition of BTK, leading to the suppression of B cell receptor signaling and subsequent inhibition of cell proliferation and survival. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.

属性

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3OS/c1-14(2,3)7-12(19)16-13-10-8-20-9-11(10)17-18(13)15(4,5)6/h7-9H2,1-6H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOFTNCNNSYXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C2CSCC2=NN1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。